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Compound of Interest

Compound Name: 2-Chloro-4-methylnicotinamide

Cat. No.: B173536 Get Quote

Application Notes and Protocols: 2-Chloro-4-
methylnicotinamide
For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility and potential

applications of 2-Chloro-4-methylnicotinamide, a key heterocyclic building block. Detailed

protocols for its synthesis and subsequent functionalization through common and powerful

chemical transformations are provided, alongside its relevance in the context of modern drug

discovery.

Introduction
2-Chloro-4-methylnicotinamide (CAS: 152362-01-1) is a substituted pyridine derivative that

serves as a versatile intermediate in organic synthesis. The presence of a reactive chlorine

atom at the 2-position, ortho to the ring nitrogen, makes it an excellent substrate for a variety of

cross-coupling and substitution reactions. This reactivity, combined with the other functional

groups on the pyridine ring, allows for the strategic introduction of molecular complexity,

making it a valuable scaffold in the development of agrochemicals and pharmaceuticals.

Notably, nicotinamide derivatives are being explored as inhibitors of key biological targets,

including enzymes involved in DNA repair, highlighting the importance of this chemical motif in

medicinal chemistry.
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Applications in Drug Discovery
The nicotinamide core is a "privileged" structure in medicinal chemistry, frequently appearing in

molecules targeting a range of biological pathways. Derivatives of 2-Chloro-4-
methylnicotinamide are particularly relevant in the discovery of enzyme inhibitors.

Inhibition of ALKBH2 DNA Demethylase: AlkB homolog 2 (ALKBH2) is an Fe(II) and α-

ketoglutarate-dependent dioxygenase that plays a crucial role in DNA repair by reversing

alkylation damage, such as 1-methyladenine and 3-methylcytosine.[1] ALKBH2 is often

overexpressed in various cancers, and its activity contributes to tumor resistance to alkylating

chemotherapeutic agents. Small molecule inhibitors of ALKBH2 are therefore sought after as

potential cancer therapeutics that can sensitize tumors to treatment. Nicotinamide-based

compounds have been identified as a promising starting point for the development of potent

and selective ALKBH2 inhibitors. These inhibitors can potentiate the efficacy of existing cancer

drugs, representing a significant area of research in oncology.

Key Experimental Protocols
Herein, we provide detailed protocols for the synthesis of 2-Chloro-4-methylnicotinamide and

its application in several key synthetic transformations.

Protocol 1: Synthesis of 2-Chloro-4-methylnicotinamide
This is a two-step procedure starting from the corresponding nitrile precursor, 2-chloro-4-

methylnicotinonitrile.

Step A: Hydrolysis of 2-chloro-4-methylnicotinonitrile to 2-chloro-4-methylnicotinic acid

Materials: 2-chloro-4-methylnicotinonitrile, Sodium Hydroxide (NaOH), Water, Hydrochloric

Acid (HCl).

Procedure:

To a solution of 2-chloro-4-methylnicotinonitrile in water, add an aqueous solution of

sodium hydroxide.

Heat the reaction mixture to reflux for 4-6 hours, monitoring the disappearance of the

starting material by Thin Layer Chromatography (TLC).
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Cool the reaction mixture to room temperature and then acidify to pH 3-4 with

concentrated hydrochloric acid.

The resulting precipitate (2-chloro-4-methylnicotinic acid) is collected by filtration, washed

with cold water, and dried under vacuum.

Step B: Amidation of 2-chloro-4-methylnicotinic acid

Materials: 2-chloro-4-methylnicotinic acid, Thionyl Chloride (SOCl₂), Dichloromethane

(DCM), Ammonium Hydroxide (NH₄OH).

Procedure:

Suspend 2-chloro-4-methylnicotinic acid in anhydrous dichloromethane.

Add thionyl chloride dropwise at 0 °C.

Allow the mixture to warm to room temperature and then heat to reflux for 2 hours until a

clear solution is formed.

Cool the mixture and remove the solvent and excess thionyl chloride under reduced

pressure to obtain the crude acid chloride.

Dissolve the crude 2-chloro-4-methylnicotinoyl chloride in anhydrous DCM and add it

dropwise to a cooled (0 °C) concentrated solution of ammonium hydroxide.

Stir the mixture vigorously for 1-2 hours.

Extract the aqueous layer with dichloromethane.

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure.

Purify the crude product by recrystallization or column chromatography to yield 2-Chloro-
4-methylnicotinamide.
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Protocol 2: Suzuki-Miyaura Cross-Coupling Reaction
(Representative Protocol)
This protocol describes a general method for coupling an arylboronic acid with 2-Chloro-4-
methylnicotinamide to form a C-C bond.[2]

Materials: 2-Chloro-4-methylnicotinamide, Arylboronic acid (1.5 equiv.), Pd₂(dba)₃ (2-3

mol%), Tricyclohexylphosphine (PCy₃) or similar ligand (6-9 mol%), Potassium Phosphate

(K₃PO₄) or Potassium Fluoride (KF) (3.0 equiv.), 1,4-Dioxane (anhydrous).

Procedure:

In an oven-dried Schlenk tube, combine 2-Chloro-4-methylnicotinamide, the arylboronic

acid, and the base (e.g., K₃PO₄).

Add the palladium catalyst (e.g., Pd₂(dba)₃) and the phosphine ligand.

Cap the tube with a rubber septum, evacuate, and backfill with an inert gas (e.g., Argon).

Repeat this cycle three times.

Add anhydrous 1,4-dioxane via syringe.

Seal the tube with a Teflon screw cap and heat the reaction mixture to 100-110 °C for 12-

24 hours, or until the starting material is consumed (monitor by TLC or LC-MS).

Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of

Celite or silica gel.

Wash the filtrate with water and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by column chromatography on silica gel to afford the desired 2-

aryl-4-methylnicotinamide.
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Protocol 3: Nucleophilic Aromatic Substitution (SₙAr)
with an Amine (Representative Protocol)
The electron-deficient pyridine ring, activated by the chloro-substituent, is susceptible to

nucleophilic attack.

Materials: 2-Chloro-4-methylnicotinamide, Primary or Secondary Amine (2.0-3.0 equiv.),

N,N-Diisopropylethylamine (DIPEA) (2.0 equiv.), Dimethyl Sulfoxide (DMSO) or N-Methyl-2-

pyrrolidone (NMP).

Procedure:

In a sealed reaction vessel, dissolve 2-Chloro-4-methylnicotinamide in DMSO.

Add the desired amine and DIPEA.

Heat the reaction mixture to 100-140 °C for 4-18 hours. Monitor the reaction progress by

LC-MS.

Upon completion, cool the mixture to room temperature.

Pour the reaction mixture into water, which may cause the product to precipitate.

If a precipitate forms, collect it by filtration. If not, extract the aqueous mixture with an

organic solvent like ethyl acetate.

Wash the organic extracts with water and brine, dry over anhydrous sodium sulfate, and

concentrate.

Purify the crude product by column chromatography or recrystallization to obtain the 2-

amino-4-methylnicotinamide derivative.

Data Presentation
The following tables summarize quantitative data for representative reactions involving 2-
Chloro-4-methylnicotinamide and analogous substrates.

Table 1: Synthesis and Subsequent Reactions of 2-Chloro-4-methylnicotinamide
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Reaction Substrate Reagents Product Yield (%) Reference
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Caption: Synthetic pathway and key transformations of 2-Chloro-4-methylnicotinamide.
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Suzuki-Miyaura Catalytic Cycle
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Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
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DNA Damage & Repair
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Caption: Role of ALKBH2 in DNA repair and its inhibition in cancer therapy.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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